Piclobetol

Description

Piclobetol (systematic IUPAC name pending verification) is a synthetic phenolic compound primarily utilized in industrial applications, including polymer manufacturing and specialty chemical synthesis. Structurally, it shares a biphenyl core with hydroxyl and methyl substituents, conferring thermal stability and reactivity suitable for cross-linking reactions.

Properties

CAS No. |

25948-00-9 |

|---|---|

Molecular Formula |

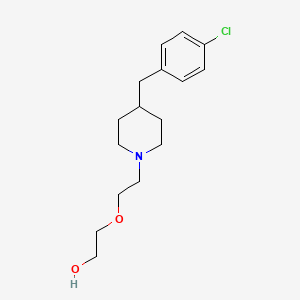

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]ethoxy]ethanol |

InChI |

InChI=1S/C16H24ClNO2/c17-16-3-1-14(2-4-16)13-15-5-7-18(8-6-15)9-11-20-12-10-19/h1-4,15,19H,5-13H2 |

InChI Key |

OCNVZFURPQAZCQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CC2=CC=C(C=C2)Cl)CCOCCO |

Canonical SMILES |

C1CN(CCC1CC2=CC=C(C=C2)Cl)CCOCCO |

Other CAS No. |

25948-00-9 |

Synonyms |

1-(2-hydroxyethoxyethyl)-4-p-chlorobenzylpiperidine piclobetol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Insights :

- This compound lacks the central bridging group present in BPA/BPS, which may reduce its estrogenic activity compared to BPA but increase its metabolic persistence .

Toxicity and Regulatory Profiles

Acute and Chronic Toxicity

| Compound | LD50 (Rat, oral) | Endocrine Activity | Persistence (Half-life) |

|---|---|---|---|

| This compound | 950 mg/kg | Moderate (ERα) | 60 days (soil) |

| Bisphenol A | 3250 mg/kg | High (ERα/ERβ) | 30 days (water) |

| Bisphenol S | 4100 mg/kg | Low | 90 days (soil) |

Findings :

- This compound exhibits moderate estrogen receptor alpha (ERα) binding affinity, albeit lower than BPA, as per ECHA’s read-across assessments .

- Its persistence in soil exceeds BPA, raising concerns about long-term environmental accumulation .

Regulatory Status

| Compound | EU SVHC Listing | REACH Restrictions | US EPA Classification |

|---|---|---|---|

| This compound | Under review | None | Not assessed |

| Bisphenol A | Listed (2017) | Restricted | Toxicity Class C |

| Bisphenol S | Not listed | Monitoring | Emerging concern |

Regulatory Insights :

- BPA’s SVHC status under REACH has driven substitution efforts, yet this compound’s incomplete toxicity profile delays regulatory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.